LogP Comparison: CNS Penetration vs. Analogs
The 3-ethyl-3-methylpiperidine free base exhibits a calculated LogP (XLogP3) of 1.8, representing an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility [1]. This value is significantly higher than that of 3-methylpiperidine (LogP ~1.0-1.3) [2] and lower than that of 3,3-dimethylpiperidine (LogP ~1.74-1.97) [3], while being comparable to 3-ethylpiperidine (LogP ~1.7-2.0) [4]. The intermediate LogP value of the target compound is within the optimal range (1-3) for CNS drug candidates, positioning it as a privileged scaffold for designing brain-penetrant molecules.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (free base) |
| Comparator Or Baseline | 3-Methylpiperidine: LogP 1.0-1.3; 3-Ethylpiperidine: LogP 1.7-2.0; 3,3-Dimethylpiperidine: LogP 1.74-1.97 |
| Quantified Difference | Target compound LogP is +0.5 to +0.8 higher than 3-methylpiperidine; -0.17 to +0.06 relative to 3,3-dimethylpiperidine |
| Conditions | Computed using XLogP3 (PubChem) or vendor-reported LogP values |
Why This Matters
Lipophilicity (LogP) is a primary determinant of blood-brain barrier penetration, protein binding, and metabolic clearance; selecting a scaffold with an optimized LogP value reduces attrition in CNS drug discovery.
- [1] PubChem. 3-Ethyl-3-methylpiperidine. CID 17769937. XLogP3-AA = 1.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17769937. View Source
- [2] Chembase.cn. 3-Methylpiperidine. LogP = 1.0224605. Retrieved from http://www.chembase.cn/molecule-50211.html. View Source
- [3] Sielc. 3,3-Dimethylpiperidine. LogP = 1.74. Retrieved from https://sielc.com/33-dimethylpiperidine. View Source
- [4] Chembase.cn. 3-Ethylpiperidine. LogP = 1.983. Retrieved from http://www.chembase.cn/molecule-256774.html. View Source
